molecular formula C17H13Cl2N3OS2 B11660543 N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-2,4-dichlorobenzamide

N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-2,4-dichlorobenzamide

Cat. No.: B11660543
M. Wt: 410.3 g/mol
InChI Key: YIIBFZHBQVQVAO-UHFFFAOYSA-N
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Description

N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-2,4-dichlorobenzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Properties

Molecular Formula

C17H13Cl2N3OS2

Molecular Weight

410.3 g/mol

IUPAC Name

N-[5-(benzylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]-2,4-dichlorobenzamide

InChI

InChI=1S/C17H13Cl2N3OS2/c18-12-6-7-13(14(19)8-12)16(23)20-17-22-21-15(25-17)10-24-9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,20,22,23)

InChI Key

YIIBFZHBQVQVAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSCC2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-2,4-dichlorobenzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 1,3,4-thiadiazole-2-thiol.

    Introduction of the Benzylsulfanyl Group: The thiadiazole-2-thiol is then reacted with benzyl chloride to introduce the benzylsulfanyl group, forming 5-(benzylsulfanyl)-1,3,4-thiadiazole.

    Formation of the Final Compound: The final step involves the reaction of 5-(benzylsulfanyl)-1,3,4-thiadiazole with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-2,4-dichlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the dichlorobenzamide moiety, to form corresponding amines.

    Substitution: The chlorine atoms in the dichlorobenzamide moiety can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-2,4-dichlorobenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-2,4-dichlorobenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Binding to Enzymes: Inhibiting the activity of certain enzymes involved in critical biological processes.

    Interacting with DNA: Binding to DNA and interfering with its replication and transcription.

    Modulating Signaling Pathways: Affecting various signaling pathways, such as those involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-2,4-dichlorobenzamide can be compared with other similar compounds, such as:

    N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-4-methoxybenzamide: Similar structure but with a methoxy group instead of dichloro.

    N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}propanamide: Similar structure but with a propanamide group.

    2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(5-methyl-2-furyl)methylidene]acetohydrazide: Contains a similar thiadiazole ring but with different substituents.

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